molecular formula C19H16N2O3 B2689578 (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 312633-59-3

(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2689578
CAS No.: 312633-59-3
M. Wt: 320.348
InChI Key: LSUQHYMLKQUJGL-VZCXRCSSSA-N
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Description

(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 3-methylbenzaldehyde with 3-acetyl-4-hydroxycoumarin in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the chromene ring system. The final product is obtained after acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated chromene derivatives.

Scientific Research Applications

(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-(4-Hydroxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
  • 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene

Uniqueness

(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific chromene structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-acetyl-2-(3-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-6-5-8-15(10-12)21-19-16(18(23)20-13(2)22)11-14-7-3-4-9-17(14)24-19/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUQHYMLKQUJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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